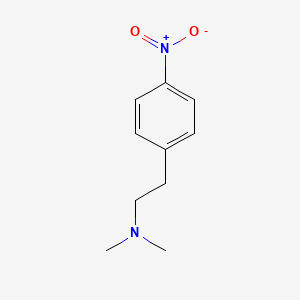

n,n-Dimethyl-2-(4-nitrophenyl)ethanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethyl-2-(4-nitrophenyl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-11(2)8-7-9-3-5-10(6-4-9)12(13)14/h3-6H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRJSXWJAUQIENU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC1=CC=C(C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80968038 | |

| Record name | N,N-Dimethyl-2-(4-nitrophenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80968038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5339-05-9 | |

| Record name | NSC3461 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3461 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N-Dimethyl-2-(4-nitrophenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80968038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N,n Dimethyl 2 4 Nitrophenyl Ethanamine

Preparation from Aromatic Precursors

The synthesis of n,n-Dimethyl-2-(4-nitrophenyl)ethanamine often begins with commercially available aromatic compounds, which are then elaborated to form the target molecule. These methods focus on constructing the ethanamine side chain attached to the 4-nitrophenyl ring.

Synthesis via Reductive Amination Pathways

Reductive amination is a prominent method for forming the amine functional group. This approach typically involves the reaction of a carbonyl compound with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the desired amine.

For the synthesis of this compound, a common strategy is the reductive amination of 4-nitrophenylacetaldehyde with dimethylamine (B145610). Alternatively, the reaction can start from 4-nitrobenzaldehyde (B150856), which reacts with dimethylamine in the presence of a reducing agent. Common reducing agents for this transformation include sodium borohydride (B1222165), sodium cyanoborohydride, or catalytic hydrogenation with hydrogen gas over a palladium catalyst. masterorganicchemistry.com The use of sodium cyanoborohydride is particularly effective as it is selective for the reduction of the iminium ion intermediate over the starting aldehyde. masterorganicchemistry.com Catalytic reductive amination using nitro compounds as the starting material for the amine is an attractive one-pot process from an industrial and green chemistry perspective. frontiersin.org

| Starting Carbonyl Compound | Amine Source | Typical Reducing Agents | Product |

|---|---|---|---|

| 4-Nitrophenylacetaldehyde | Dimethylamine | Sodium borohydride, Sodium cyanoborohydride, H₂/Pd | This compound |

| 4-Nitrobenzaldehyde | Dimethylamine | Sodium borohydride, H₂/Pd | This compound |

Alkylative Approaches to the Ethanamine Backbone

Alkylative methods involve the formation of the carbon-nitrogen bond through the reaction of an amine with an alkylating agent. In this context, dimethylamine can be alkylated with a 2-(4-nitrophenyl)ethyl group bearing a suitable leaving group, such as a halide (e.g., bromide or iodide) or a sulfonate ester.

Direct alkylation of amines with alkyl halides can sometimes be challenging to control, potentially leading to the formation of quaternary ammonium (B1175870) salts as over-alkylation products. masterorganicchemistry.com However, by carefully controlling stoichiometry and reaction conditions, the desired tertiary amine can be synthesized. The reaction involves the nucleophilic attack of dimethylamine on the electrophilic carbon of the 2-(4-nitrophenyl)ethyl halide.

| Alkylating Agent | Amine | General Product |

|---|---|---|

| 2-(4-Nitrophenyl)ethyl halide | Dimethylamine | This compound |

Multistep Synthesis from Related Aromatic Nitro Compounds

More complex, multistep synthetic routes can be employed, starting from readily available nitroaromatics like 4-nitrobenzyl cyanide or by modifying related aromatic structures.

One such pathway begins with the nitration of benzyl (B1604629) cyanide to produce p-nitrobenzyl cyanide. orgsyn.org The nitrile group of p-nitrobenzyl cyanide can then be reduced to a primary amine, yielding 2-(4-nitrophenyl)ethanamine (B181158). This primary amine can subsequently undergo N-methylation to afford the final product.

Another strategy involves starting with β-phenylethylamine. google.com This approach requires protecting the amine functionality, typically via acylation, to prevent unwanted side reactions during the subsequent nitration step. The protected β-phenylethylamine is then nitrated using a mixture of concentrated nitric and sulfuric acids to introduce the nitro group at the para position of the phenyl ring. google.comgoogle.com The final step is the deprotection of the amine to yield 2-(4-nitrophenyl)ethanamine, which must then be dimethylated. google.com

Functional Group Interconversions on the Ethanamine Scaffold

These synthetic strategies involve modifying a pre-existing ethanamine structure that already contains the 4-nitrophenyl group. The primary transformations include methylation of the nitrogen atom and conversion of the nitro group.

N-Methylation Strategies (e.g., Eschweiler-Clarke Reaction)

The Eschweiler-Clarke reaction is a classic and highly effective method for the exhaustive methylation of primary or secondary amines to form tertiary amines. wikipedia.orgjk-sci.com This reaction utilizes an excess of formic acid and formaldehyde (B43269) as the methylating agents. wikipedia.org The mechanism involves the formation of an iminium ion from the amine and formaldehyde, which is then reduced by formic acid, acting as a hydride donor. wikipedia.orgyoutube.com

To synthesize this compound, one could start with 2-(4-nitrophenyl)ethanamine (a primary amine) or N-methyl-2-(4-nitrophenyl)ethanamine (a secondary amine). nih.gov A significant advantage of the Eschweiler-Clarke reaction is that it specifically stops at the tertiary amine stage, preventing the formation of quaternary ammonium salts. wikipedia.orgorganic-chemistry.org

| Starting Amine | Reagents | Product |

|---|---|---|

| 2-(4-Nitrophenyl)ethanamine | Formaldehyde, Formic Acid | This compound |

| N-methyl-2-(4-nitrophenyl)ethanamine | Formaldehyde, Formic Acid | This compound |

Conversion of Nitro to Amine Functionalities

The nitro group on the aromatic ring of this compound can be chemically transformed, most commonly through reduction to a primary amine (aniline derivative). This conversion is a standard procedure in organic synthesis.

The reduction of the nitro group can be achieved using various reducing agents. organic-chemistry.org A widely used method is catalytic hydrogenation, which involves reacting the compound with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C). This process effectively and cleanly converts the nitro group to an amine group, yielding n,n-Dimethyl-2-(4-aminophenyl)ethanamine. This transformation is significant as it provides a route to a different class of compounds with altered chemical properties.

Strategies for Stereochemical Control in Analogous Systems

While direct research on the stereochemical control for this compound is not extensively documented in publicly available literature, a wealth of information exists for the asymmetric synthesis of analogous 2-arylethylamines. mdpi.comdoaj.org These strategies are highly relevant and can be extrapolated to the target molecule. The primary focus is on the creation of a chiral center at the carbon atom adjacent to the amino group, which would be applicable if a chiral version of the compound were desired.

Key approaches for achieving stereochemical control in the synthesis of 2-arylethylamine derivatives include:

Use of Chiral Auxiliaries: A common strategy involves the use of a chiral auxiliary, such as a chiral 1-phenylethylamine (B125046) (α-PEA), which can be reacted with a precursor molecule to induce diastereoselectivity. nih.govresearchgate.net For instance, a chiral auxiliary can be used to direct the stereoselective reduction of an imine or the alkylation of an enamine. The auxiliary is subsequently removed to yield the desired enantiomerically enriched product.

Asymmetric Catalysis: This approach utilizes a chiral catalyst to influence the stereochemical outcome of a reaction.

Asymmetric Hydrogenation: The reduction of a suitable prochiral precursor, such as an enamine or a β-nitrostyrene derivative, using a chiral transition metal catalyst (e.g., based on rhodium or ruthenium with chiral ligands) can afford the chiral amine with high enantioselectivity.

Asymmetric Reductive Amination: The direct conversion of a ketone, like 4-nitroacetophenone, to a chiral primary amine can be achieved through asymmetric reductive amination. acs.org This method often employs a chiral catalyst, such as a ruthenium complex with a chiral phosphine (B1218219) ligand, in the presence of an ammonia (B1221849) source and a reducing agent. acs.org

Organocatalysis: Metal-free asymmetric catalysis has emerged as a powerful tool. Chiral organocatalysts, such as those derived from proline or cinchona alkaloids, can be used to catalyze the asymmetric addition of various nucleophiles to imines or the asymmetric α-functionalization of carbonyl compounds, leading to chiral 2-arylethylamine precursors. mdpi.com

A comparative overview of these strategies is presented in the table below.

| Strategy | Description | Advantages |

| Chiral Auxiliaries | A chiral molecule is temporarily incorporated into a substrate to direct a stereoselective reaction. | Reliable and often provides high diastereoselectivity. |

| Asymmetric Catalysis | A small amount of a chiral catalyst is used to generate a large amount of a chiral product. | More atom-economical than stoichiometric chiral auxiliaries. Can achieve high enantioselectivity. |

| Enzymatic Catalysis | Enzymes are used as chiral catalysts for reactions such as transamination or reduction. | High selectivity and mild reaction conditions. |

Considerations for Reaction Scalability and Process Optimization

The successful transition of a synthetic route from the laboratory to an industrial scale requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness. The synthesis of this compound involves reaction types, such as nitration and reductive amination, where scalability presents specific challenges. rsc.orgaiche.org

Nitration:

The introduction of the nitro group onto the phenyl ring is a critical step. Aromatic nitration is a highly exothermic reaction and can pose significant safety risks on a large scale. numberanalytics.comresearchgate.net

Process Control: Precise control of reaction parameters, particularly temperature, is crucial to prevent thermal runaway and the formation of hazardous byproducts. numberanalytics.comresearchgate.net

Continuous Flow Reactors: Continuous flow microreactors offer significant advantages over traditional batch reactors for nitration. rsc.orgacs.org They provide superior heat and mass transfer, which allows for better temperature control and improved safety. rsc.orgnumberanalytics.com This technology can also lead to higher yields and selectivity. rsc.org

Nitrating Agents: The choice of nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) and its concentration must be optimized to achieve the desired regioselectivity and minimize the formation of dinitrated or other impurities. acs.org

Reductive Amination:

The formation of the amine via reductive amination is another key transformation that requires optimization for large-scale production.

Catalyst Selection and Loading: For catalytic reductive aminations, the choice of catalyst and its loading are critical for process efficiency and cost. The catalyst should be highly active and selective to minimize byproduct formation. organic-chemistry.org

Hydrogen Source: The selection of the reducing agent is important. While metal hydrides like sodium borohydride are common in the lab, catalytic transfer hydrogenation or the direct use of hydrogen gas are often more scalable and economical options. epo.org

Solvent and Reaction Conditions: Optimization of the solvent, temperature, and pressure can significantly impact reaction kinetics, yield, and purity. rsc.org The use of environmentally benign solvents is also an important consideration.

The following table summarizes key parameters for the optimization of these critical reaction steps.

| Reaction Step | Key Optimization Parameters | Scalability Considerations |

| Nitration | Temperature, Molar ratio of reagents, Residence time (in flow) | Heat management, Safety (thermal runaway), Use of continuous flow reactors |

| Reductive Amination | Catalyst type and loading, Reducing agent, Temperature, Pressure | Cost of catalyst and reagents, Hydrogenation equipment, Product isolation and purification |

Chemical Reactivity and Transformational Chemistry of N,n Dimethyl 2 4 Nitrophenyl Ethanamine

Reactions at the Amine Functionality

The tertiary amine group in n,n-Dimethyl-2-(4-nitrophenyl)ethanamine is a nucleophilic center and can participate in a variety of reactions.

N-Alkylation and Quaternization Reactions

The lone pair of electrons on the nitrogen atom of the dimethylamino group allows for reactions with electrophiles, such as alkyl halides. This can lead to the formation of quaternary ammonium (B1175870) salts. While direct studies on the N-alkylation of this compound are not extensively detailed in the provided results, the general reactivity of tertiary amines is well-established. For instance, N-alkylation of amines is a key chemical transformation. nih.gov The use of alkylating agents like dimethyl sulfate (B86663) or other methylating agents under controlled conditions is a common synthetic route for producing related dimethylated compounds.

Quaternization reactions of other dimethylamino-containing polymers with alkyl halides have been studied, indicating that the rate of reaction is influenced by temperature. researchgate.net Such reactions are fundamental in modifying the chemical properties of the parent amine.

Table 1: Representative N-Alkylation and Quaternization Reactions

| Reactant | Reagent | Product Type | Conditions |

| Tertiary Amine | Alkyl Halide | Quaternary Ammonium Salt | Typically requires heat |

Acylation and Sulfonylation Processes

Tertiary amines like this compound are generally unreactive towards acylation and sulfonylation under standard conditions because they lack a proton on the nitrogen atom to be replaced. However, related primary and secondary amines readily undergo these reactions. For example, N-acetyl-2-(4-nitrophenyl)ethylamine is a known compound, indicating that the corresponding primary amine can be acylated. tcichemicals.comcalpaclab.com

Formation of Coordination Complexes and Ligands

The nitrogen atom of the dimethylamino group in this compound possesses a lone pair of electrons, enabling it to act as a ligand and form coordination complexes with metal ions. The compound can bind to specific sites on proteins and other molecular targets, thereby modulating their activity.

Reactions of the Aromatic Nitro Group

The nitro group attached to the phenyl ring is a strong electron-withdrawing group, which significantly influences the reactivity of the aromatic ring and the nitro group itself. numberanalytics.com

Reduction to Amino and Other Nitrogen-Containing Functional Groups

The nitro group of this compound is readily reducible to a variety of other nitrogen-containing functional groups, with the most common product being the corresponding aniline (B41778) derivative. This transformation is of significant interest in organic synthesis.

A variety of reducing agents can be employed to achieve this reduction. numberanalytics.com Catalytic hydrogenation using reagents like palladium on carbon (Pd/C) with hydrogen gas is a highly effective method. scispace.com Other metal-based reducing systems, such as tin (Sn) in the presence of hydrochloric acid (HCl), or zinc (Zn) with ammonium chloride, are also commonly used. scispace.comwikipedia.orgyoutube.com The choice of reducing agent and reaction conditions can sometimes allow for the selective formation of intermediate reduction products like nitroso or hydroxylamine (B1172632) derivatives. numberanalytics.com

The reduction process typically proceeds in a stepwise manner, with the initial formation of a nitroso compound, followed by a hydroxylamine, and finally the amine. numberanalytics.com

Table 2: Reduction of Aromatic Nitro Group

| Starting Material | Reagent(s) | Product | Reference |

| This compound | H2, Pd/C | n,n-Dimethyl-2-(4-aminophenyl)ethanamine | |

| Aromatic Nitro Compound | Sn, HCl | Aromatic Amine | youtube.com |

| Aromatic Nitro Compound | Zn, NH4Cl | Aromatic Hydroxylamine | wikipedia.org |

| Aromatic Nitro Compound | Diborane | Aliphatic Hydroxylamine | wikipedia.org |

Nucleophilic Aromatic Substitution Adjacent to the Nitro Group

The strong electron-withdrawing nature of the nitro group activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). numberanalytics.comnumberanalytics.com This effect is most pronounced at the ortho and para positions relative to the nitro group. While the ethylamine (B1201723) substituent is at the para position, substitution would typically occur at the positions ortho to the nitro group if a suitable leaving group were present.

The mechanism for SNAr reactions generally involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the elimination of a leaving group. numberanalytics.comscranton.edu For a nucleophilic aromatic substitution to occur on this compound itself, a hydrogen atom would need to be displaced, which is generally unfavorable. scranton.edu However, if a halogen were present on the ring, for instance, it could be readily displaced by a nucleophile.

Reactivity of the Phenyl Ring and Ethane (B1197151) Bridge

The reactivity of the aromatic nucleus and the ethylamine side chain are electronically linked. The nitro group, a powerful electron-withdrawing group, deactivates the phenyl ring towards electrophilic attack while activating it for nucleophilic substitution. Conversely, the dimethylaminoethyl group can influence reactions through its basicity and by participating in intramolecular cyclizations.

The aromatic ring of this compound is strongly deactivated towards electrophilic aromatic substitution due to the potent deactivating effect of the para-nitro group. The nitro group is a meta-director. The 2-(dimethylamino)ethyl group at position 1 is an activating, ortho-, para-director. However, the powerful deactivating and meta-directing influence of the nitro group at the para position dominates the reactivity of the ring.

Table 1: Predicted Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Predicted Major Product(s) |

| Nitration | Conc. HNO₃, Conc. H₂SO₄ | n,n-Dimethyl-2-(2,4-dinitrophenyl)ethanamine |

| Sulfonation | Fuming H₂SO₄ | 4-(2-(Dimethylamino)ethyl)-3-nitrobenzenesulfonic acid |

Note: These are predicted outcomes based on established principles of electrophilic aromatic substitution.

The structure of this compound and its derivatives serves as a scaffold for the synthesis of various heterocyclic systems. These reactions can involve the amine functionality, the activated carbons of the ethane bridge, or the aromatic ring itself.

One significant pathway involves the transformation of the parent amine into a more reactive intermediate, such as an enamine. For instance, related p-nitrophenyl compounds can be converted to enamines which then undergo cycloaddition reactions. The reaction of N,N-Dimethyl-N-[(E)-2-(4-nitrophenyl)-1-ethenyl]amine with hydrazonoyl halides in the presence of a base leads to the formation of 1,3,4-trisubstituted pyrazoles through a cycloaddition-elimination sequence. researchgate.net

Furthermore, derivatives of the core structure are instrumental in building more complex fused heterocyclic systems. For example, 2,4-diacetyl-5-hydroxy-5-methyl-3-(4-nitrophenyl)cyclohexanone, a related structure bearing the key 4-nitrophenyl moiety, undergoes regioselective cyclocondensation with cyanothioacetamide to yield 5,6,7,8-tetrahydroisoquinoline (B1330172) derivatives. nih.gov These isoquinolines can be further elaborated into thieno[2,3-c]isoquinoline systems. nih.gov

The functional groups on the ethane bridge are also key participants in heterocycle formation. Analogs such as 2-amino-1-(4-nitrophenyl)ethanol (B107438) readily undergo cyclization with various reagents to form five- and six-membered oxazaheterocycles. researchgate.net Reaction with carbonyldiimidazole or dimethyl carbonate yields 1,3-oxazolidin-2-ones, while reaction with formaldehyde (B43269) produces bisoxazolidines. researchgate.net These transformations highlight the utility of the amino and hydroxyl groups on the side chain in constructing heterocyclic rings.

Table 2: Examples of Cyclization Reactions Leading to Heterocycles

| Starting Material Derivative/Analog | Reagent(s) | Heterocyclic Product | Reference |

| N,N-Dimethyl-N-[(E)-2-(4-nitrophenyl)-1-ethenyl]amine | Hydrazonoyl halides, Triethylamine | 1,3,4-Trisubstituted Pyrazoles | researchgate.net |

| 2,4-diacetyl-5-hydroxy-5-methyl-3-(4-nitrophenyl)cyclohexanone | Cyanothioacetamide, Piperidine | 7-acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-(4-nitrophenyl)-5,6,7,8-tetrahydroisoquinoline-3(2H)-thione | nih.gov |

| 2-Amino-1-(4-nitrophenyl)ethanol | Carbonyldiimidazole | 5-(4-Nitrophenyl)-1,3-oxazolidin-2-one | researchgate.net |

| 2-Amino-1-(4-nitrophenyl)ethanol | Formaldehyde | Bisoxazolidine derivative | researchgate.net |

Mechanistic Investigations of Key Transformations

The mechanisms underpinning the transformations of this compound derivatives often involve multi-step sequences that leverage the inherent reactivity of the functional groups.

In the formation of pyrazoles from the related enamine, the proposed mechanism involves an initial [3+2] cycloaddition reaction between the enamine and a nitrilimine (generated in situ from the hydrazonoyl halide). researchgate.net This is followed by the elimination of a dimethylamine (B145610) molecule to afford the aromatic pyrazole (B372694) ring. researchgate.net

For the synthesis of tetrahydroisoquinolines, the mechanism is a cyclocondensation reaction. nih.gov In the case of the reaction between 2,4-diacetyl-5-hydroxy-5-methyl-3-(4-nitrophenyl)cyclohexanone and cyanothioacetamide, the process is catalyzed by a base like piperidine. It likely proceeds through initial Michael addition followed by intramolecular condensation and dehydration to form the heterocyclic ring. nih.gov

The formation of oxazaheterocycles from 2-amino-1-(4-nitrophenyl)ethanol involves the reaction of the amino and hydroxyl groups with a bifunctional electrophile. researchgate.net With carbonyldiimidazole, the reaction proceeds via sequential nucleophilic attack by the alcohol and then the amine onto the carbonyl group, with the elimination of imidazole (B134444) molecules to close the ring. This pathway provides a high-yield route to the corresponding oxazolidinone. researchgate.net

Synthesis and Chemical Significance of Derivatives and Analogs

Modifications at the Amine Nitrogen: Primary, Secondary, and Quaternary Analogs

The tertiary amine of n,n-Dimethyl-2-(4-nitrophenyl)ethanamine is a key site for structural variation. Synthesizing primary, secondary, and quaternary ammonium (B1175870) analogs allows for a systematic investigation of how the degree of substitution at the nitrogen atom affects the molecule's chemical character.

The synthesis of these analogs typically starts from a common precursor, such as 2-(4-nitrophenyl)ethylamine (a primary amine). The primary amine can be synthesized through methods like the reduction of 4-nitrophenylacetonitrile (B121139) or the nitration of phenethylamine (B48288) followed by separation of isomers. google.com From this primary amine, secondary and tertiary amines are accessible through controlled N-alkylation reactions. For instance, reductive amination with formaldehyde (B43269) can introduce methyl groups sequentially.

Conversion of the primary amine to a secondary N-methyl amine provides the direct precursor to the target compound, while the primary amine itself stands as a key analog. nih.gov Further alkylation of the tertiary amine with an appropriate alkyl halide, such as methyl iodide, leads to the formation of the corresponding quaternary ammonium salt. These salts introduce a permanent positive charge and significantly alter the molecule's solubility and electronic properties.

| Analog Type | General Structure | Key Synthetic Precursor | Typical Synthetic Method |

|---|---|---|---|

| Primary Amine | R-CH₂CH₂-NH₂ | 4-Nitrophenylacetonitrile | Reduction (e.g., with LiAlH₄ or catalytic hydrogenation) |

| Secondary Amine | R-CH₂CH₂-NHCH₃ | 2-(4-Nitrophenyl)ethylamine | Reductive amination with one equivalent of formaldehyde |

| Tertiary Amine (Target Compound) | R-CH₂CH₂-N(CH₃)₂ | 2-(4-Nitrophenyl)ethylamine | Reductive amination with excess formaldehyde (Eschweiler-Clarke reaction) |

| Quaternary Ammonium Salt | R-CH₂CH₂-N(CH₃)₃⁺X⁻ | This compound | Alkylation with an alkyl halide (e.g., methyl iodide) |

Variations in the Aromatic Substituents, Including Halogenated and Alkoxy Derivatives

The synthesis of halogenated and alkoxy derivatives can be achieved through several routes. One common approach involves the synthesis of a substituted phenethylamine precursor followed by nitration. For example, starting with a halogenated or alkoxy-substituted phenethylamine, nitration will typically yield a mixture of isomers, from which the desired 4-nitro product can be isolated. google.com Alternatively, nucleophilic aromatic substitution on a precursor with a suitable leaving group at the desired position can be employed. The synthesis of 2,6-dihalo-4-nitrophenyl derivatives has been demonstrated through the reaction of precursors with N-iodosuccinimide or N-bromosuccinimide. researchmap.jp

The introduction of electron-withdrawing groups like halogens or electron-donating groups like alkoxy moieties can significantly alter the molecule's reactivity and potential interactions. nih.gov

| Derivative Type | Example Substituent | Potential Synthetic Route | Significance of Modification |

|---|---|---|---|

| Halogenated | -Cl, -Br, -F | Nitration of a halogenated phenethylamine precursor. | Modifies the electronic properties and lipophilicity of the aromatic ring. |

| Alkoxy | -OCH₃, -OCH₂CH₃ | Nitration of an alkoxy-substituted phenethylamine precursor. | Introduces electron-donating groups, affecting ring reactivity. |

| Alkyl | -CH₃, -C₂H₅ | Starting from a corresponding alkyl-substituted benzene (B151609). | Increases steric bulk and lipophilicity. |

| Cyano | -CN | Sandmeyer reaction on an amino-substituted precursor. | Introduces a strong electron-withdrawing group. |

Homologation and Structural Variations of the Ethane (B1197151) Bridge

Altering the length and structure of the two-carbon (ethane) bridge that connects the aromatic ring and the amine group provides another avenue for creating analogs. Homologation, the process of adding methylene (B1212753) (-CH₂-) units, can lead to propaneamine or butaneamine analogs.

The synthesis of these homologs often requires different starting materials. For instance, the synthesis of a three-carbon chain analog, n,n-Dimethyl-3-(4-nitrophenyl)propanamine, could start from 4-nitrocinnamonitrile (B19025) or involve a multi-step synthesis beginning with 4-nitrophenylacetic acid. These modifications can impact the conformational flexibility of the molecule. Additionally, introducing substituents on the ethane bridge, particularly at the alpha or beta positions, creates chiral centers and further diversifies the available structures. acs.org For example, adding a methyl group at the alpha-position results in an amphetamine-type structure. nih.govwikipedia.org

| Structural Variation | Description | Example Precursor for Synthesis |

|---|---|---|

| Homologation (n=3) | Insertion of a CH₂ group to form a propane (B168953) bridge. | 4-Nitrocinnamonitrile |

| Homologation (n=4) | Insertion of two CH₂ groups to form a butane (B89635) bridge. | 4-(4-Nitrophenyl)butanoic acid |

| Alpha-Methylation | Addition of a methyl group to the carbon adjacent to the amine. | 4-Nitrophenylacetone |

| Beta-Hydroxylation | Addition of a hydroxyl group to the carbon adjacent to the phenyl ring. | 4-Nitrostyrene oxide |

Design and Synthesis of Related Heterocyclic Structures

The phenethylamine scaffold is a well-established precursor for the synthesis of various nitrogen-containing heterocyclic compounds. nih.gov Intramolecular cyclization reactions can transform the linear structure of this compound derivatives into rigid, cyclic systems such as tetrahydroisoquinolines or other fused heterocycles. nih.gov

A classic example is the Pictet-Spengler reaction, where a phenethylamine derivative reacts with an aldehyde or ketone to form a tetrahydroisoquinoline. For a derivative of this compound to undergo this reaction, the amine would typically need to be a primary or secondary amine to allow for the initial imine formation. The synthesis of 5,6,7,8-tetrahydroisoquinolines bearing nitrophenyl groups has been reported, demonstrating the feasibility of incorporating this moiety into complex heterocyclic systems. nih.govresearchgate.net The design of such molecules is often driven by the desire to create conformationally constrained analogs, which can provide insights into the spatial requirements for molecular interactions.

| Heterocyclic System | General Synthetic Strategy | Required Precursor Modification |

|---|---|---|

| Tetrahydroisoquinolines | Pictet-Spengler reaction | Requires a primary or secondary amine analog. |

| Piperidines | Ring-closing metathesis of a suitable diene precursor. | Requires significant modification of the initial structure. nih.gov |

| Aziridines | Can be used as precursors for phenethylamines via ring-opening. nih.gov | The synthesis is in the reverse direction, building the phenethylamine from the heterocycle. |

| Thieno[2,3-c]isoquinolines | Cyclization of functionalized tetrahydroisoquinolines. nih.gov | Multi-step synthesis starting from a suitable cyclohexanone. |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Molecular Structure and Conformation (e.g., DFT)

Density Functional Theory (DFT) is a predominant method for the quantum chemical calculation of molecular structures. hakon-art.com By employing functionals such as B3LYP with basis sets like 6-31G(d,p), researchers can accurately predict the optimized geometry of molecules. rasayanjournal.co.in These calculations provide data on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's three-dimensional shape and conformational possibilities.

For aromatic systems containing nitro groups, computational analyses have been used to determine the planarity of rings and the orientation of substituents. mdpi.comresearchgate.net In related nitroaniline derivatives, studies have shown that the geometry of the amino group and its orientation relative to the aromatic ring significantly influence the molecule's electronic properties. researchgate.net The conformation of the dihydropyrimidine ring in similar structures has been observed to be planar, a detail confirmed through X-ray diffraction and supported by DFT calculations. researchgate.net Theoretical calculations on related pyrazoline structures have shown that the N1-C6 bond distance is short, suggesting extended electronic delocalization across this part of the molecule. uned.es

Table 1: Representative Theoretical Geometric Parameters Calculated via DFT (Note: Data is illustrative of typical results for related nitroaromatic compounds)

| Parameter | Bond | Calculated Value (Å) |

|---|---|---|

| Bond Length | C-C (aromatic) | 1.39 - 1.44 |

| C-N | 1.35 - 1.43 | |

| N-O | 1.24 - 1.38 |

Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)

Computational methods are widely used to predict the spectroscopic properties of molecules, which aids in the interpretation of experimental data. Time-Dependent Density Functional Theory (TD-DFT) is a common approach for calculating electronic absorption spectra (UV-Vis). niscpr.res.in These calculations can identify absorption maxima and the electronic transitions responsible for them. dntb.gov.ua

Similarly, theoretical calculations can predict vibrational frequencies (IR) and nuclear magnetic resonance (NMR) chemical shifts. niscpr.res.indntb.gov.ua The comparison between calculated and experimental spectra is a standard procedure for structural elucidation and confirmation. niscpr.res.innih.gov For instance, computational data for related bioactive molecules have shown good agreement between the theoretical and experimental values for ¹H and ¹³C NMR shifts. niscpr.res.in In studies of amide-functionalized aminomethylferrocene, NMR spectroscopy provided detailed information on molecular geometry and electronic distribution, which was complemented by computational analyses. dntb.gov.ua

Table 2: Illustrative Comparison of Predicted and Experimental Spectroscopic Data (Note: This table demonstrates the typical correlation found in studies of similar organic compounds)

| Spectroscopic Technique | Property | Predicted Value | Experimental Value |

|---|---|---|---|

| ¹H NMR | Chemical Shift (δ, ppm) Aromatic H | 7.13 - 9.02 | 7.19 - 8.94 |

| ¹³C NMR | Chemical Shift (δ, ppm) Triazole C | 150.94 | 150.30 |

Elucidation of Reaction Mechanisms and Transition States

Theoretical chemistry provides powerful tools for investigating the pathways of chemical reactions, including the identification of intermediates and transition states. nih.govmdpi.com By mapping the potential energy surface, researchers can determine activation energies and reaction rate constants, offering a detailed understanding of the reaction kinetics and mechanism. researchgate.netnih.gov

For example, computational studies on the decomposition of N-substituted diacetamides have explored various potential mechanisms, including those involving four-membered and six-membered cyclic transition states. nih.gov In the study of N-nitrosodimethylamine (NDMA) formation from hydrazine derivatives, computational methods were used to propose reaction mechanisms involving ozone adducts that decompose through homolytic and heterolytic cleavages. researchgate.net These theoretical investigations are crucial for predicting the formation of by-products and understanding the stability of compounds under different conditions. nih.govresearchgate.net

Studies on Electronic Structure and Reactivity Descriptors

DFT is also employed to calculate a range of electronic structure properties and reactivity descriptors. hakon-art.comrasayanjournal.co.in These descriptors, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in predicting a molecule's chemical reactivity and kinetic stability. hakon-art.com The HOMO-LUMO energy gap is a key indicator of molecular stability; a large gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule. hakon-art.com

Other global reactivity descriptors such as chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω) are calculated from HOMO and LUMO energies. hakon-art.comrasayanjournal.co.in These parameters are invaluable for rationalizing the reactivity patterns of molecular systems. hakon-art.comrasayanjournal.co.in For example, a hard molecule has a large energy gap, whereas a soft molecule has a small energy gap and is more polarizable. hakon-art.com These descriptors help in identifying the most probable sites for nucleophilic and electrophilic attacks within a molecule. hakon-art.com

Table 3: Key Reactivity Descriptors from DFT Calculations (Note: Values are representative based on studies of p-nitrophenyl tetrathiafulvalenes)

| Descriptor | Symbol | Definition | Typical Value (eV) |

|---|---|---|---|

| HOMO Energy | E_HOMO | -I (Ionization Potential) | -6.5 to -5.5 |

| LUMO Energy | E_LUMO | -A (Electron Affinity) | -3.0 to -2.0 |

| Energy Gap | ΔE | E_LUMO - E_HOMO | 2.5 to 4.5 |

| Hardness | η | (I - A) / 2 | 1.2 to 2.2 |

| Softness | S | 1 / (2η) | 0.2 to 0.4 |

Analysis of Intermolecular Interactions and Crystal Packing

Understanding the arrangement of molecules in the solid state is critical for predicting the physical properties of materials. Computational methods are used to analyze intermolecular interactions and crystal packing. Hirshfeld surface analysis is a common technique used to visualize and quantify non-covalent interactions within a crystal, such as hydrogen bonds and π–π stacking. mdpi.comnih.gov

Applications in Chemical Synthesis and Materials Science

Role as a Synthetic Intermediate for Complex Molecules

While nitro compounds are widely recognized as versatile building blocks in organic synthesis, specific documented instances of n,n-Dimethyl-2-(4-nitrophenyl)ethanamine being used as a key intermediate in the synthesis of more complex molecules, such as pharmaceuticals or natural products, are not detailed in the available literature. Research on related compounds, such as 4-Nitrophenethylamine hydrochloride, shows their use as intermediates in drug discovery programs. For example, N-Methyl-N-(2-(4-nitrophenoxy)ethyl)-2-(4-nitrophenyl)ethanamine is noted as a compound useful in organic synthesis chemicalbook.com. However, direct evidence for the specific role of this compound in similar complex syntheses is not provided in the search results.

Application in Catalyst and Ligand Design

The molecular structure of this compound, featuring a tertiary amine and a nitrophenyl group, suggests potential for its use or the use of its derivatives in the design of ligands for metal catalysts. The nitrogen atom of the dimethylamino group can act as a coordination site for metal ions. However, specific studies detailing the synthesis of catalysts or ligands derived from this compound and their application in catalysis are not present in the available research. For context, a related compound, 4-Nitrophenethylamine hydrochloride, has been used in the synthesis of ortho-metalated primary phenethylamine (B48288) complexes containing palladacycles cymitquimica.com.

Precursor for Energetic Materials and Propellants

Nitroaromatic compounds are a well-established class of energetic materials. The presence of the nitro group in this compound indicates a potential for its use as a precursor or a component in the formulation of energetic materials or propellants. The nitro group can contribute to the oxygen balance and energy content of a molecule. Despite this theoretical potential, there is no specific information in the scientific literature detailing the use of this compound in the synthesis or formulation of explosives or propellants.

Contribution to the Development of Advanced Organic Materials

Derivatives of related molecules, such as N,N-dimethyl-4-nitroaniline, are studied as model compounds for non-linear optical (NLO) organic materials. These materials have applications in photonics and optoelectronics due to their ability to interact with light in a nonlinear fashion. The structure of this compound, containing an electron-donating dimethylamino group and an electron-withdrawing nitro group connected through a phenyl ring, is a common motif for NLO chromophores. Nevertheless, specific research focusing on the contribution of this compound to the development of advanced organic materials, including NLO materials, is not found in the search results.

Use as Analytical Reagents or Reference Standards

Due to its specific chemical structure and molecular weight, this compound could potentially serve as an analytical reagent or a reference standard in various chemical analyses, such as chromatography or spectroscopy. This would require the compound to be available in a highly pure form. While commercial suppliers may offer related compounds, there are no specific mentions in the available literature of this compound being developed or used for these purposes.

Emerging Research Directions and Future Perspectives

Development of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of n,n-Dimethyl-2-(4-nitrophenyl)ethanamine often involves reductive amination of 4-nitrobenzaldehyde (B150856) with dimethylamine (B145610), employing reducing agents like sodium borohydride (B1222165). While effective, the drive towards greener and more sustainable chemical processes is prompting the exploration of alternative synthetic routes.

Future research is anticipated to focus on several key areas to enhance the sustainability of its synthesis:

Biocatalysis: The use of enzymes, such as amine dehydrogenases (AmDHs), presents a promising green alternative. rsc.org Wild-type AmDHs from thermophilic bacteria have shown potential in the reductive amination of ketones. rsc.org Future work could involve engineering or discovering AmDHs that can efficiently catalyze the reaction between 4-nitrobenzaldehyde and dimethylamine, operating under mild, aqueous conditions and reducing the need for metal catalysts or harsh reducing agents.

Photocatalysis: Visible-light photoredox catalysis is an emerging powerful tool for organic synthesis. rsc.org Research into the photocatalytic synthesis of β-phenethylamines using inexpensive organic photocatalysts is underway. bohrium.comucla.edu This approach could offer a milder and more energy-efficient route to this compound, potentially utilizing sunlight as a sustainable energy source.

Flow Chemistry: Industrial-scale production could benefit from the implementation of continuous flow reactors. This technology allows for better control over reaction parameters, improved safety, and higher yields, aligning with the principles of green engineering.

| Synthetic Method | Key Features | Potential Advantages |

| Biocatalytic Reductive Amination | Use of amine dehydrogenases (AmDHs) | Environmentally benign, high selectivity, mild reaction conditions |

| Photocatalytic Synthesis | Utilization of visible light and photocatalysts | Energy-efficient, use of renewable energy sources, mild conditions |

| Flow Chemistry | Continuous reaction processing | Enhanced safety, improved yield and purity, scalability |

Exploration of Undiscovered Chemical Reactivity and Transformations

Beyond the well-documented reduction of the nitro group to an amine, the unique electronic and steric properties of this compound open doors to a variety of other chemical transformations that remain largely unexplored.

Future research is likely to investigate:

Cycloaddition Reactions: While cycloaddition reactions are a cornerstone of organic synthesis for creating cyclic molecules, their application to substrates like this compound is not well-documented. wikipedia.orglibretexts.orgnumberanalytics.comopenstax.org The electron-withdrawing nature of the nitrophenyl group could influence the reactivity of the aromatic ring or adjacent bonds in cycloaddition processes, such as Diels-Alder or 1,3-dipolar cycloadditions. nih.gov

C-H Activation: The direct functionalization of C-H bonds is a highly sought-after transformation in modern organic synthesis. Palladium-catalyzed C-H activation has been successfully applied to related N,N-dimethylphenylethylamine structures. rsc.org Future studies could explore the regioselective C-H functionalization of the aromatic ring or the ethylamine (B1201723) backbone of this compound, allowing for the introduction of new functional groups and the synthesis of novel derivatives. nih.govnih.gov

Reactivity of the Amino Group: The tertiary amine functionality can be a site for various reactions, including oxidation to form N-oxides or reactions with electrophiles to generate quaternary ammonium (B1175870) salts. These derivatives could possess unique properties and applications.

Integration into Supramolecular Chemistry and Nanomaterials

The structural features of this compound make it an intriguing candidate for applications in supramolecular chemistry and materials science, areas where it has yet to be significantly utilized.

Promising future directions include:

Host-Guest Chemistry: The nitrophenyl group can participate in non-covalent interactions, such as π-π stacking and hydrogen bonding. This makes this compound a potential guest molecule for various host systems, including cyclodextrins and other macrocycles. usc.galacs.orgnih.govresearchgate.net The formation of such host-guest complexes could be used to modify the solubility, stability, or reactivity of the compound, with potential applications in drug delivery or sensing. researchgate.net

Nanoparticle Synthesis: The amine functionality of the molecule could act as a capping or stabilizing agent in the synthesis of metal nanoparticles. nih.gov The N,N-dimethylformamide (DMF), a related compound, has been used as a reducing agent and solvent in the synthesis of gold and silver nanoparticles. researchgate.net By controlling the growth and aggregation of nanoparticles, this compound could be used to create nanomaterials with tailored sizes and shapes for catalytic or biomedical applications. nih.gov

Advanced Computational Modeling for Structure-Reactivity Relationships

Computational chemistry offers a powerful lens through which to understand and predict the behavior of molecules. For this compound, advanced computational modeling can provide insights that are difficult to obtain through experimental methods alone.

Key areas for future computational investigation include:

Density Functional Theory (DFT) Analysis: DFT calculations can be employed to elucidate the electronic structure, molecular orbital energies (HOMO-LUMO gap), and electrostatic potential of the molecule. researchgate.netresearchgate.netdoaj.orgnih.gov This information is crucial for understanding its reactivity, spectral properties, and intermolecular interactions. Such studies have been performed on related N,N-dimethyl-4-nitroaniline derivatives. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR studies can establish a mathematical relationship between the structural features of a series of derivatives and their biological activity or chemical reactivity. mdpi.comresearchgate.net By developing QSAR models for derivatives of this compound, researchers can predict the properties of novel compounds and guide the design of molecules with enhanced performance for specific applications.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the conformational dynamics of the molecule and its interactions with other molecules, such as host molecules in supramolecular complexes or active sites of enzymes. This can provide a dynamic picture of the binding processes and help in the rational design of new functional materials and bioactive compounds.

| Computational Method | Application to this compound | Insights Gained |

| Density Functional Theory (DFT) | Analysis of electronic structure and properties. | Understanding of reactivity, spectral characteristics, and intermolecular forces. |

| Quantitative Structure-Activity Relationship (QSAR) | Predicting the activity of novel derivatives. | Guidance for the design of compounds with optimized properties. |

| Molecular Dynamics (MD) Simulations | Studying conformational changes and interactions. | Elucidation of binding mechanisms and dynamic behavior in complex systems. |

Potential for Specialized Industrial Chemical Processes

The unique combination of a reactive nitro group and a functional amine moiety positions this compound as a valuable intermediate in specialized industrial chemical processes.

Future applications may emerge in the following sectors:

Fine Chemical Synthesis: The compound can serve as a precursor for the synthesis of more complex molecules. For instance, the reduction of the nitro group yields the corresponding aniline (B41778) derivative, which is a common building block in the synthesis of pharmaceuticals and agrochemicals. For example, p-nitrophenylethylamine hydrochloride is an important intermediate in the synthesis of drugs like Mirabegron and Dofetilide. youtube.com

Polymer Chemistry: While not extensively studied, the amine and aromatic functionalities could allow for the incorporation of this compound as a monomer or a modifying agent in polymerization processes. Research on the polymerization of related N-(4-Nitrophenyl) maleimide (B117702) suggests the potential for creating polymers with specific thermal or optical properties. ijert.org

Development of Functional Materials: The compound could be a key component in the synthesis of materials with specific functions. For instance, its derivatives could be explored for applications in nonlinear optics, similar to other push-pull chromophores containing nitro and amino groups.

Q & A

Q. Purity Validation :

- HPLC-MS : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and 0.1% formic acid. Monitor for impurities like unreacted dimethylamine or nitro byproducts .

- NMR : Confirm absence of residual solvents (e.g., DMF) via ¹H NMR (δ 2.2–2.4 ppm for dimethylamine protons; δ 7.5–8.3 ppm for 4-nitrophenyl aromatic protons) .

Basic: How can spectroscopic techniques (NMR, IR) resolve structural ambiguities in this compound?

Methodological Answer:

- ¹H NMR :

- 13C NMR :

- IR :

Contradiction Resolution : If unexpected peaks arise (e.g., carbonyl signals), check for oxidation byproducts via LC-MS or X-ray crystallography .

Advanced: How can conformational disorder in the crystal structure of this compound be resolved?

Methodological Answer:

- X-ray Diffraction :

- Crystallize the compound in a non-polar solvent (e.g., hexane/ethyl acetate).

- Refinement with SHELXL97 often reveals disorder in flexible groups (e.g., dimethylamino). Use Mercury software to model split positions with occupancy factors .

- Intermolecular Interactions :

- Weak C–H⋯O hydrogen bonds between the nitro group and adjacent molecules stabilize the lattice. These interactions propagate along the a-axis, as seen in ORTEP-3 diagrams .

Advanced: What computational methods are suitable for predicting electronic properties and reactivity of this compound?

Methodological Answer:

- DFT Calculations :

- Optimize geometry at the B3LYP/6-31G(d) level to predict dipole moments and charge distribution. The nitro group’s electron-withdrawing effect lowers HOMO energy (~-6.5 eV), increasing electrophilicity .

- TD-DFT for UV-Vis :

- Simulate electronic transitions (e.g., π→π* in the nitrophenyl group) at the CAM-B3LYP/def2-TZVP level. Compare with experimental λ_max (~380 nm in ethanol) .

- Molecular Dynamics (MD) :

- Simulate solvation effects in polar solvents (e.g., DMSO) to study aggregation behavior .

Advanced: How can researchers address contradictions in experimental vs. theoretical data (e.g., dipole moments or spectroscopic shifts)?

Methodological Answer:

- Cross-Validation :

- Compare computed IR spectra (e.g., at B3LYP/6-311++G(d,p)) with experimental data. Adjust basis sets if discrepancies exceed 5% .

- Solvent Corrections :

- Apply the Polarizable Continuum Model (PCM) in DFT to account for solvent-induced shifts in NMR or UV-Vis .

- Error Analysis :

- For X-ray data, check Rint values (>0.05 indicates poor data merging). Re-measure reflections at higher θ angles (e.g., θmax = 72.9°) to improve resolution .

Basic: What analytical techniques are recommended for quantifying impurities in this compound?

Methodological Answer:

- LC-UV/HRMS :

- Use a gradient elution (water → methanol) to separate impurities like N-methyl derivatives. HRMS (ESI+) confirms molecular ions ([M+H]<sup>+</sup> at m/z 209.1) .

- Pharmacopeial Standards :

- Follow USP guidelines for impurity limits (<0.1% for any single impurity). Reference materials (e.g., hydrogen succinate salts) ensure method accuracy .

Advanced: How does the nitro group influence the compound’s supramolecular assembly in the solid state?

Methodological Answer:

- Crystal Packing Analysis :

- The nitro group participates in C–H⋯O interactions (distance ~3.2 Å), forming 1D chains. Use Mercury to visualize packing diagrams .

- Thermal Analysis :

- DSC reveals melting points (~120–125°C) correlated with lattice stability. TGA shows decomposition above 200°C, linked to nitro group instability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.